molecular formula C17H14FNO2 B14355946 2-Cyano-4-fluorophenyl 4-propylbenzoate CAS No. 91407-07-7

2-Cyano-4-fluorophenyl 4-propylbenzoate

Cat. No.: B14355946
CAS No.: 91407-07-7
M. Wt: 283.30 g/mol
InChI Key: UBKKHITULPVYNW-UHFFFAOYSA-N
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Description

2-Cyano-4-fluorophenyl 4-propylbenzoate is an organic compound with the molecular formula C17H14FNO2 and a molecular weight of 283.2970 g/mol . This compound is characterized by the presence of a cyano group, a fluorine atom, and a propylbenzoate ester group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-4-fluorophenyl 4-propylbenzoate typically involves the esterification of 2-cyano-4-fluorophenol with 4-propylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-fluorophenyl 4-propylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium cyanide (KCN).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Ester Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are employed.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized products include carboxylic acids or ketones.

    Reduction: Reduced products include alcohols.

    Ester Hydrolysis: Yields 2-cyano-4-fluorophenol and 4-propylbenzoic acid.

Scientific Research Applications

2-Cyano-4-fluorophenyl 4-propylbenzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyano-4-fluorophenyl 4-propylbenzoate involves its interaction with molecular targets through its functional groups. The cyano group can act as an electrophile, while the fluorine atom can influence the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-4-fluorophenyl 4-methylbenzoate
  • 2-Cyano-4-fluorophenyl 4-ethylbenzoate
  • 2-Cyano-4-fluorophenyl 4-butylbenzoate

Uniqueness

2-Cyano-4-fluorophenyl 4-propylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

91407-07-7

Molecular Formula

C17H14FNO2

Molecular Weight

283.30 g/mol

IUPAC Name

(2-cyano-4-fluorophenyl) 4-propylbenzoate

InChI

InChI=1S/C17H14FNO2/c1-2-3-12-4-6-13(7-5-12)17(20)21-16-9-8-15(18)10-14(16)11-19/h4-10H,2-3H2,1H3

InChI Key

UBKKHITULPVYNW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)F)C#N

Origin of Product

United States

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